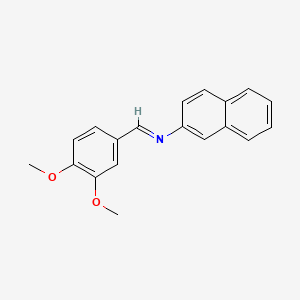

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-naphthalen-2-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-21-18-10-7-14(11-19(18)22-2)13-20-17-9-8-15-5-3-4-6-16(15)12-17/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJJTXUZWKAGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68871-11-4 | |

| Record name | N-(3,4-DIMETHOXYBENZYLIDENE)-2-NAPHTHALENAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine involves the reaction of equimolar amounts of 1-naphthylamine and 3,4-dimethoxybenzaldehyde in a methanolic solution. The mixture is refluxed for 5-6 hours at a constant temperature of 60-70°C. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by washing with methanol and recrystallized to yield the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with naphthalen-2-amine. The reaction can be facilitated under acidic or basic conditions, often resulting in a Schiff base formation. The purity and structure of the synthesized compound are usually confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have tested its efficacy against various bacterial strains and fungi. For instance:

| Microorganism | Activity | Comparison |

|---|---|---|

| Bacillus subtilis | Effective | Compared to standard ampicillin |

| Staphylococcus aureus | Effective | Compared to standard ampicillin |

| Escherichia coli | Moderate activity | Compared to standard ampicillin |

| Candida albicans | Notable antifungal activity | Compared to standard amphotericin B |

The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Studies

Recent investigations have also highlighted the anticancer potential of this compound. In various cancer cell lines, the compound has shown promising results:

| Cell Line | Percent Growth Inhibition | Notes |

|---|---|---|

| SNB-19 (brain cancer) | 86.61% | Significant inhibition |

| OVCAR-8 (ovarian cancer) | 85.26% | Significant inhibition |

| NCI-H40 (lung cancer) | 75.99% | Moderate inhibition |

These results suggest that the compound may interfere with cancer cell proliferation and could be explored further for therapeutic applications .

Case Study: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial efficacy of this compound involved testing against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that this compound could serve as a potential alternative treatment option for infections caused by multidrug-resistant organisms .

Case Study: Anticancer Activity

Another case study examined the effects of this compound on MCF-7 breast cancer cells. The study reported that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. This suggests that it may induce programmed cell death in cancer cells, thereby inhibiting tumor growth .

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The specific molecular targets and pathways depend on the metal ion and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Methoxy Positioning: The 3,4-dimethoxy substitution (target compound) maximizes conjugation and electron-donating effects compared to the 2,3-dimethoxy isomer.

- Naphthylamine Isomerism : The naphthalen-2-amine isomer (target) may exhibit distinct π-stacking behavior compared to the 1-amine analog due to differences in aromatic ring orientation .

2.2. Spectroscopic and Electronic Properties

- C=N Stretch : All 3,4-dimethoxy derivatives (target and naphthalen-1-amine analog) show C=N stretches near 1600 cm⁻¹, indicating similar imine bond strength .

- ¹H-NMR : The azomethine proton (δ 8.3 ppm) is consistent across 3,4-dimethoxy derivatives, while methoxy protons (δ 3.7 ppm) remain unaffected by positional isomerism .

Key Insights :

- Sensor Applications : The DMP chemosensor (3,4-dimethoxybenzylidene-pyridyl) demonstrates fluorescence quenching via photoinduced electron transfer (PET), highlighting the utility of this substituent in electronic applications .

Biological Activity

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine is a Schiff base compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its structure-activity relationships (SAR) and mechanisms of action.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a naphthalene moiety linked to a 3,4-dimethoxybenzylidene group. The synthesis typically involves the condensation reaction between naphthalen-2-amine and 3,4-dimethoxybenzaldehyde, resulting in the formation of the Schiff base. Spectroscopic methods such as NMR and IR are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays. Key findings include:

Antimicrobial Activity

The antimicrobial activity of the compound was assessed against several bacterial strains using the disk diffusion method. The results indicated that this Schiff base exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to quantify its effectiveness.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 100 |

| Pseudomonas aeruginosa | 12 | 150 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against A431 (human epidermoid carcinoma) and MCF-7 (breast cancer) cell lines. The IC50 values were calculated to evaluate its potency.

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 20 |

| MCF-7 | 25 |

The mechanism by which this compound exerts its biological effects is thought to involve interaction with cellular targets that disrupt essential processes in microbial and cancer cells. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups, such as methoxy groups on the benzylidene moiety, enhances both antimicrobial and anticancer activities. Substitution patterns on the aromatic rings significantly influence the biological efficacy of similar Schiff bases.

Notable Findings:

- Electron Donors : Compounds with methoxy substitutions showed improved activity compared to their unsubstituted counterparts.

- Aromatic Systems : The naphthalene ring contributes to increased lipophilicity, enhancing cellular permeability and bioactivity.

Case Studies

Recent studies have explored variations of naphthalenes with different substituents to identify more potent derivatives. For instance:

- Compound Variants : A series of analogs were synthesized with varying alkyl or halogen substituents on the aromatic rings.

- Comparative Analysis : These analogs were tested for their antimicrobial and anticancer properties, revealing that certain substitutions can lead to enhanced potency.

Q & A

Q. What are the recommended synthetic methodologies for N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine?

The compound is synthesized via Schiff base condensation. Equimolar 3,4-dimethoxybenzaldehyde and 2-naphthylamine are refluxed in methanol for 5–6 hours. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography. Key characterization includes:

- UV-Vis spectroscopy : Confirms π→π* and n→π* transitions in the azomethine (-CH=N-) group.

- FT-IR : Identifies C=N stretching vibrations (~1600–1640 cm⁻¹) and methoxy (-OCH₃) peaks (~2850–3000 cm⁻¹) .

- ¹H-NMR : The azomethine proton (N=CH) appears as a singlet at δ 8.3–8.5 ppm, while aromatic protons are observed in δ 6.8–8.2 ppm .

Q. How can researchers validate the purity and structural fidelity of this compound?

- HPLC : Use a solvent system like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) with a flow rate of 1.5–10 mL/min to assess retention times (e.g., t₁ = 11.2–15.3 min) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm .

- Melting point analysis : Compare experimental values (e.g., 137–139°C for analogs) with literature to detect impurities .

Q. What structural features distinguish this Schiff base from its isomers?

The (E)-configuration of the imine bond is confirmed via NOESY NMR, where no coupling is observed between the naphthalen-2-amine protons and the benzylidene group. Additionally, X-ray crystallography reveals dihedral angles between aromatic planes (e.g., 17.19° between benzene and naphthalene rings in analogs), stabilizing the conjugated system .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in structural determination?

- Data collection : Use a Stoe IPDS 2 diffractometer with MoKα radiation (λ = 0.71073 Å) and ω-scans at 296 K. Correct for absorption using X-RED32 .

- Refinement : Employ SHELXL for least-squares refinement against F², achieving R₁ < 0.05 and wR₂ < 0.11. Hydrogen bonding (e.g., C–H⋯N interactions) and torsional angles are critical for validating packing motifs .

- Software : Visualize structures with ORTEP-3 and WinGX for hydrogen-bonding networks and thermal ellipsoid analysis .

Q. How can computational studies address discrepancies in spectroscopic data?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare theoretical vs. experimental UV-Vis spectra. Discrepancies in λ_max (e.g., ±10 nm) may arise from solvent effects or electron correlation .

- Vibrational analysis : Assign FT-IR peaks using frequency calculations scaled by 0.9613. Mismatches in C=N stretches (~20 cm⁻¹) suggest conformational flexibility or crystal-packing forces .

Q. What pharmacological mechanisms are plausible for this compound?

Analogous Schiff bases (e.g., NDNA) inhibit TRPM5 ion channels by binding to transmembrane domains, blocking calcium access (IC₅₀ ~2.4 nM). Molecular docking studies reveal hydrophobic interactions with residues like Phe543 and Tyr542, while hydrogen bonds stabilize binding .

Q. How should researchers handle contradictory cytotoxicity data in biological assays?

- Assay optimization : Use the SRB (sulforhodamine B) assay with trichloroacetic acid fixation to minimize false negatives. Normalize optical density (564 nm) to cell counts via calibration curves .

- Dose-response validation : Compare IC₅₀ values across multiple replicates (n ≥ 3) and validate via alternative methods (e.g., MTT assay) to rule out assay-specific artifacts .

Methodological Notes

- Crystallography : For twinned crystals, refine using SHELXL’s TWIN/BASF commands and validate via Flack parameter analysis .

- Spectral interpretation : Assign ¹³C-NMR peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in tetrahydronaphthalene derivatives .

- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC numbers for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.